An In-depth Technical Guide to the Proposed Synthesis and Characterization of 1-Pentanone, 3-methoxy-1,5-diphenyl-
An In-depth Technical Guide to the Proposed Synthesis and Characterization of 1-Pentanone, 3-methoxy-1,5-diphenyl-
Abstract
This technical guide delineates a proposed, robust, and efficient two-step synthetic pathway for the novel compound 1-Pentanone, 3-methoxy-1,5-diphenyl-. Due to the absence of existing literature on this specific molecule, this document leverages established and reliable organic chemistry principles to outline a comprehensive methodology. The synthesis commences with the base-catalyzed Claisen-Schmidt condensation of benzaldehyde and acetophenone to yield the intermediate, 1,3-diphenyl-2-propen-1-one (chalcone). This is followed by a nucleophilic Michael addition of methanol to the α,β-unsaturated ketone system of the chalcone to afford the target compound. This guide provides a detailed exposition of the underlying reaction mechanisms, field-proven experimental protocols, and a thorough plan for the structural elucidation and characterization of the final product using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: Structural and Synthetic Rationale
The target molecule, 1-Pentanone, 3-methoxy-1,5-diphenyl-, possesses a unique structural framework characterized by a five-carbon backbone with phenyl substituents at the C1 and C5 positions and a methoxy group at the C3 position. The presence of a central ketone and a methoxy group suggests potential applications as a versatile intermediate in the synthesis of more complex molecules and as a candidate for biological screening.
The proposed synthetic strategy is predicated on a logical and well-documented sequence of reactions. The initial formation of a chalcone framework provides a robust and high-yielding entry point. Chalcones, or 1,3-diphenyl-2-propen-1-ones, are a well-known class of compounds, and their synthesis via the Claisen-Schmidt condensation is a cornerstone of organic synthesis.[1][2] The subsequent introduction of the methoxy group via a Michael addition is a strategic choice to functionalize the pentanone backbone.[3]
Proposed Synthetic Pathway
The proposed synthesis is a two-step process, as illustrated in the workflow diagram below.
Caption: Proposed two-step synthesis of 1-Pentanone, 3-methoxy-1,5-diphenyl-.
Step 1: Synthesis of 1,3-Diphenyl-2-propen-1-one (Chalcone) via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a reliable method for the formation of α,β-unsaturated ketones from the reaction of an aromatic aldehyde with a ketone.[4][5]
Mechanism Rationale: The reaction proceeds via an aldol condensation mechanism. A strong base, such as sodium hydroxide, deprotonates the α-carbon of acetophenone to form a resonance-stabilized enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of benzaldehyde. The resulting β-hydroxy ketone readily undergoes base-catalyzed dehydration to yield the highly conjugated and stable chalcone product.[6]
Caption: Mechanism of the Claisen-Schmidt condensation.
Experimental Protocol:
-
In a 250 mL round-bottom flask, dissolve 10.6 g (0.1 mol) of benzaldehyde and 12.0 g (0.1 mol) of acetophenone in 100 mL of 95% ethanol.
-
While stirring, slowly add 10 mL of a 50% aqueous sodium hydroxide solution.
-
Continue stirring at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain pure 1,3-diphenyl-2-propen-1-one as pale yellow crystals.
Step 2: Synthesis of 1-Pentanone, 3-methoxy-1,5-diphenyl- via Michael Addition
The Michael addition involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[3] In this proposed step, methanol will act as the nucleophile.
Mechanism Rationale: A basic catalyst (e.g., sodium methoxide) will deprotonate methanol to form the methoxide ion, a potent nucleophile. The methoxide ion will then attack the β-carbon of the chalcone's conjugated system. This is thermodynamically favored over direct attack at the carbonyl carbon due to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate will yield the final product, 1-Pentanone, 3-methoxy-1,5-diphenyl-.[7]
Experimental Protocol:
-
Dissolve 10.4 g (0.05 mol) of the synthesized 1,3-diphenyl-2-propen-1-one in 150 mL of anhydrous methanol in a 250 mL round-bottom flask.
-
Add a catalytic amount of sodium methoxide (approximately 0.5 g, 0.009 mol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature and neutralize with a dilute solution of acetic acid.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with water to remove any salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica gel using a hexane-ethyl acetate solvent system.
Physicochemical and Predicted Spectroscopic Data
The following table summarizes the expected physicochemical properties of the target compound.
| Property | Predicted Value | Source |
| Molecular Formula | C₁₈H₂₀O₂ | - |
| Molecular Weight | 268.35 g/mol | - |
| Appearance | Predicted to be a colorless or pale yellow oil/solid | - |
| Boiling Point | > 300 °C (Predicted) | - |
| CAS Number | 51238-86-9 | [8] |
Predicted ¹H NMR Spectroscopy Data
The predicted ¹H NMR spectrum is based on the analysis of similar structures.[9][10]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.90 - 8.10 | m | 2H | Aromatic protons ortho to C=O |
| 7.20 - 7.60 | m | 8H | Other aromatic protons |
| 3.80 - 4.00 | m | 1H | CH at C3 |
| 3.30 | s | 3H | -OCH₃ protons |
| 3.00 - 3.20 | m | 2H | CH₂ at C2 |
| 2.80 - 3.00 | m | 2H | CH₂ at C4 |
| 1.90 - 2.10 | m | 2H | CH₂ at C5 |
Predicted ¹³C NMR Spectroscopy Data
The predicted ¹³C NMR spectrum is based on the analysis of similar structures.[10][11]
| Chemical Shift (δ, ppm) | Assignment |
| ~198 | C=O (C1) |
| ~142 | Aromatic C (quaternary) |
| ~137 | Aromatic C (quaternary) |
| ~133 | Aromatic CH |
| ~128 | Aromatic CH |
| ~127 | Aromatic CH |
| ~75 | CH at C3 |
| ~56 | -OCH₃ |
| ~45 | CH₂ at C2 |
| ~40 | CH₂ at C4 |
| ~30 | CH₂ at C5 |
Predicted IR Spectroscopy Data
The IR spectrum is expected to show characteristic absorption bands for the key functional groups.[12][13]
| Wavenumber (cm⁻¹) | Vibration |
| ~3060 | Aromatic C-H stretch |
| ~2950 | Aliphatic C-H stretch |
| ~1685 | C=O (ketone) stretch |
| ~1600, 1490, 1450 | Aromatic C=C stretch |
| ~1100 | C-O (ether) stretch |
Predicted Mass Spectrometry Data
Mass spectrometry would be used to confirm the molecular weight.[14][15]
-
Expected Molecular Ion Peak (M⁺): m/z = 268.15
-
Key Fragmentation Patterns: Expect to see fragments corresponding to the loss of the methoxy group, cleavage adjacent to the carbonyl group, and fragments corresponding to the phenyl and benzyl moieties.
Comprehensive Characterization Protocols
Rigorous characterization is essential to confirm the identity and purity of the synthesized 1-Pentanone, 3-methoxy-1,5-diphenyl-.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[14]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Two-dimensional NMR techniques such as COSY and HSQC can be employed to confirm proton-proton and proton-carbon correlations.
Infrared (IR) Spectroscopy
-
Sample Preparation: The IR spectrum can be obtained from a neat sample using a demountable liquid cell with NaCl plates or by using an Attenuated Total Reflectance (ATR) accessory.[13]
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[14]
-
Data Acquisition: Analyze the sample using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to determine the molecular ion peak. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Conclusion
This technical guide provides a comprehensive and scientifically grounded proposal for the synthesis and characterization of the novel compound 1-Pentanone, 3-methoxy-1,5-diphenyl-. The proposed two-step synthesis, involving a Claisen-Schmidt condensation followed by a Michael addition, is based on well-established and efficient reactions. The detailed protocols and predicted characterization data offer a clear roadmap for researchers to successfully synthesize and validate this new molecule, paving the way for its potential exploration in various scientific disciplines.
References
-
Chemical Review and Letters. (2025, February 20). New Synthesis of Chalcone Derivatives and Their Applications. [Link]
-
Hassan, et al. (n.d.). Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture. PMC. [Link]
-
Rahman, A. F. M. M. (n.d.). Fragmentation Behavior Studies of Chalcones Employing Direct Analysis in Real Time (DART). ResearchGate. [Link]
-
(n.d.). Mass Spectrometric Investigation of Organo-Functionalized Magnetic Nanoparticles Binding Properties toward Chalcones. PMC. [Link]
-
Itagaki, Y., Kurokawa, T., & Sasaki, S. (1966). The Mass Spectra of Chalcones, Flavones and Isoflavones. Bulletin of the Chemical Society of Japan, 39(3), 538-543. [Link]
-
(2007, June 15). Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities. PubMed. [Link]
-
(n.d.). Claisen-Schmidt Condensation. Cambridge University Press. [Link]
-
(2015, February 3). Spectral Properties of Chalcones II. FABAD Journal of Pharmaceutical Sciences. [Link]
-
(2021, December 20). Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. MDPI. [Link]
-
Chemsrc. (2025, August 22). 1,3-Diphenyl-2-propen-1-one. [Link]
-
(n.d.). Claisen-Schmidt-Condensation.pdf. CUTM Courseware. [Link]
-
(n.d.). Chemists: Novel Chalcone Synthesis. Scribd. [Link]
-
Jumina, J., et al. (2019). SYNTHESIS AND PRELIMINARY EVALUATION OF SEVERAL CHALCONE DERIVATIVES AS SUNSCREEN COMPOUNDS. Chemistry Journal of Moldova, 14(2), 90-96. [Link]
-
PubChem. (n.d.). 1-Pentanone, 3-methoxy-1-phenyl-. [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of chalcone. [Link]
-
PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. [Link]
-
Magritek. (n.d.). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. [Link]
-
(n.d.). Synthesis of Chalcone From Benzaldehyde and Acetophenone. Scribd. [Link]
-
Longdom Publishing. (n.d.). Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. [Link]
-
ORGANIC SPECTROSCOPY INTERNATIONAL. (2015, September 18). p-Methoxyacetophenone.....Cock can teach you NMR. [Link]
-
EPA. (n.d.). 1-Pentanone, 3-methoxy-1,5-diphenyl-. [Link]
-
PubChem. (n.d.). 1,5-Diphenylpentan-3-one. [Link]
-
SciELO. (n.d.). Microwave Assisted, Silica Gel Mediated, Solvent Free, Michael-Addition of Aryl Methyl Ketones with Chalcones for the Synthesis of 1,3,5-triarylpentane-1,5-diones. [Link]
-
(2018, May 10). Michael Addition Reaction Mechanism. YouTube. [Link]
-
(2022, November 24). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. PMC. [Link]
-
(n.d.). Structural and Spectroscopic (Ft-Ir, Ft-Raman, Nmr, Uv- Vis) Investigations on 4-Methoxyacetophenone Using Quantum Computational Methods. IJRAT. [Link]
-
Organic Chemistry Portal. (n.d.). Michael Addition. [Link]
-
ACS Publications. (n.d.). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. [Link]
-
St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information: β-Hydroxy Ketones Prepared by Regioselective Hydroacylation. [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
Scribd. (n.d.). 1H NMR Analysis of 3-Pentanone. [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Michael Addition [organic-chemistry.org]
- 4. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. praxilabs.com [praxilabs.com]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. m.youtube.com [m.youtube.com]
- 8. CompTox Chemicals Dashboard [comptox.epa.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
